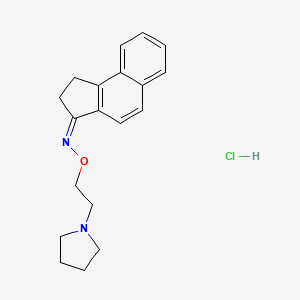
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-pyrrolidinyl)ethyl)oxime monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-pyrrolidinyl)ethyl)oxime monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzene ring fused with an indene moiety and an oxime functional group attached to a pyrrolidinyl ethyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-pyrrolidinyl)ethyl)oxime monohydrochloride typically involves multiple steps. One common method includes the cycloaddition of 1H-indene-1,2,3-trione with norbornene via rhodium(I)-catalyzed carbon–carbon bond cleavage . This reaction is optimized using a catalytic system combining [Rh(COD)Cl]2 (5.0 mol%) and rac-BINAP (10 mol%) ligand . Various functional groups are tolerated under these conditions, allowing for the synthesis of diverse derivatives.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-pyrrolidinyl)ethyl)oxime monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime and pyrrolidinyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with typical conditions involving moderate temperatures and inert atmospheres.
Major Products
Major products formed from these reactions include various substituted indene derivatives, amines, and ketones. The specific products depend on the reagents and conditions used.
Scientific Research Applications
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-pyrrolidinyl)ethyl)oxime monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-pyrrolidinyl)ethyl)oxime monohydrochloride involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s structure allows it to interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3H-Benz[e]inden-3-one, 1,2-dihydro-2-methyl-: A similar compound with a methyl group instead of the pyrrolidinyl ethyl oxime.
1H-Inden-1-one, 2,3-dihydro-: Another related compound with a simpler structure lacking the oxime and pyrrolidinyl groups.
Uniqueness
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-pyrrolidinyl)ethyl)oxime monohydrochloride is unique due to its specific functional groups and complex structure, which confer distinct chemical and biological properties
Properties
CAS No. |
157596-33-3 |
|---|---|
Molecular Formula |
C19H23ClN2O |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
(Z)-N-(2-pyrrolidin-1-ylethoxy)-1,2-dihydrocyclopenta[a]naphthalen-3-imine;hydrochloride |
InChI |
InChI=1S/C19H22N2O.ClH/c1-2-6-16-15(5-1)7-8-18-17(16)9-10-19(18)20-22-14-13-21-11-3-4-12-21;/h1-2,5-8H,3-4,9-14H2;1H/b20-19-; |
InChI Key |
BAVSYORKYQXZNT-BLTQDSCZSA-N |
Isomeric SMILES |
C1CCN(C1)CCO/N=C\2/CCC3=C2C=CC4=CC=CC=C34.Cl |
Canonical SMILES |
C1CCN(C1)CCON=C2CCC3=C2C=CC4=CC=CC=C34.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


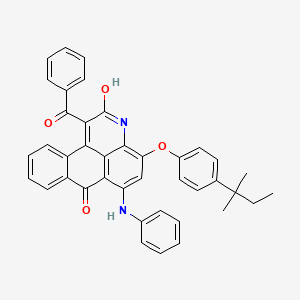

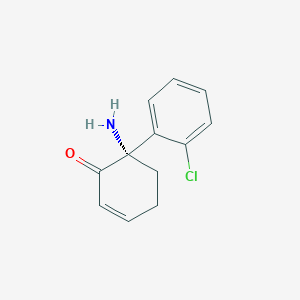
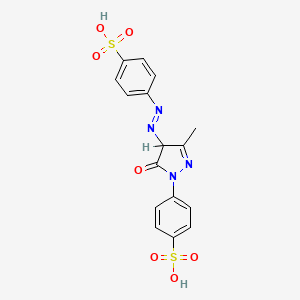
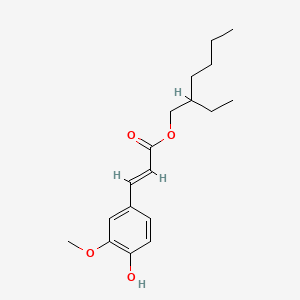
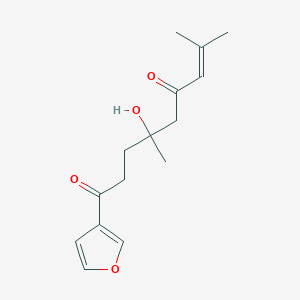
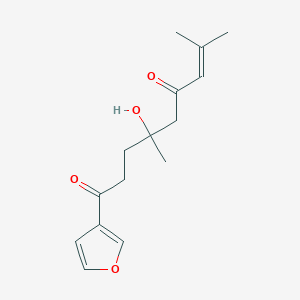
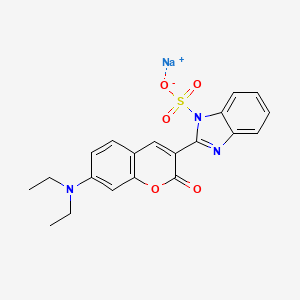

![4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N,N-diethylaniline;hydrogen phosphate](/img/structure/B12777144.png)

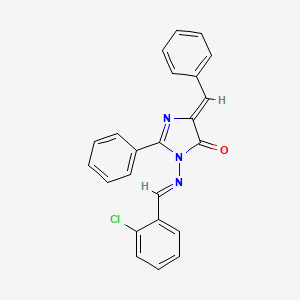
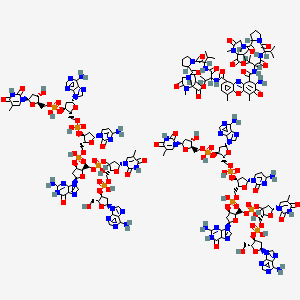
![31-oxo-9-aza-31-azoniadodecacyclo[33.10.2.02,30.05,29.07,27.08,24.010,23.011,20.013,18.032,46.036,41.043,47]heptatetraconta-1(45),2,4,8(24),10,12,14,16,18,22,25,28,32(46),37,39,43-hexadecaene-6,21,34,42-tetrone](/img/structure/B12777156.png)
